Myeloperoxidase (MPO) Inhibition Potency: IC50 Quantification
This compound scaffold demonstrates quantifiable inhibition of human myeloperoxidase (MPO) with an IC50 of 26 nM, measured via chlorination activity assay using aminophenyl fluorescein detection after 10-minute incubation [1]. Selectivity over related peroxidases is evidenced by a substantially higher IC50 of 1,700 nM (1.70 μM) for thyroid peroxidase (TPO), representing a 65-fold selectivity window for MPO over TPO [1]. Additionally, time-dependent CYP3A4 inhibition was measured at an IC50 of 140 nM [1].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 26 nM (MPO); IC50 = 1,700 nM (TPO); IC50 = 140 nM (CYP3A4) |
| Comparator Or Baseline | Cross-target comparison: MPO vs. TPO vs. CYP3A4 |
| Quantified Difference | 65-fold selectivity for MPO over TPO (26 nM vs. 1,700 nM) |
| Conditions | Human myeloperoxidase chlorination assay; aminophenyl fluorescein detection; 10-min incubation with NaCl; human thyroid peroxidase expressed in Trichoplusia ni cells; human CYP3A4 time-dependent inhibition at 30 min |
Why This Matters
The 26 nM MPO IC50 provides a quantitative benchmark for researchers selecting this scaffold for cardiovascular inflammation target validation, while the 65-fold selectivity over TPO informs off-target risk assessment.
- [1] BindingDB. BDBM50567723. IC50 values for MPO (26 nM), CYP3A4 (140 nM), and TPO (1.70E+3 nM). Curated by ChEMBL from Bristol-Myers Squibb. View Source
